8-(Trifluoromethyl)guanine is a modified nucleobase that incorporates a trifluoromethyl group at the 8-position of the guanine structure. This substitution alters the chemical properties and biological activities of guanine, making it a compound of interest in various scientific fields, particularly in medicinal chemistry and molecular biology. The trifluoromethyl group can enhance lipophilicity and metabolic stability, which may lead to improved pharmacological profiles for nucleoside analogs.
The primary source of information regarding 8-(trifluoromethyl)guanine comes from scientific literature that explores its synthesis, properties, and applications. Key studies include those that detail the synthesis of trifluoromethylated purine ribonucleotides and their derivatives, as well as investigations into their biological activities and structural characteristics .
8-(Trifluoromethyl)guanine belongs to the class of modified nucleobases, specifically a derivative of guanine. It is classified under trifluoromethylated compounds, which are known for their unique electronic properties due to the presence of fluorine atoms.
The synthesis of 8-(trifluoromethyl)guanine typically involves direct trifluoromethylation of guanine or guanosine derivatives. Several methods have been reported in the literature:
The synthetic routes often employ techniques such as solid-phase synthesis and various purification methods including chromatography to isolate the desired product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds .
The molecular structure of 8-(trifluoromethyl)guanine retains the core purine structure typical of guanine, with a trifluoromethyl group (-CF3) attached at the 8-position. This modification significantly influences its steric and electronic properties.
8-(Trifluoromethyl)guanine can participate in various chemical reactions typical for nucleobases, including:
Reactions involving 8-(trifluoromethyl)guanine are often studied in the context of its derivatives, where modifications at other positions on the purine ring can lead to diverse biological activities and improved pharmacokinetic properties .
The mechanism by which 8-(trifluoromethyl)guanine exerts its effects is largely dependent on its incorporation into nucleic acids or oligonucleotides. Its presence can alter base pairing properties and stability:
Studies have shown that modified nucleosides like 8-(trifluoromethyl)guanine exhibit altered pKa values and thermodynamic stability compared to their unmodified counterparts .
Relevant data from studies indicate that these properties make 8-(trifluoromethyl)guanine suitable for incorporation into therapeutic agents aimed at targeting nucleic acid structures .
8-(Trifluoromethyl)guanine has several applications in scientific research:
Radical-based approaches enable direct C–H trifluoromethylation of guanine nucleosides at the C8 position, bypassing pre-functionalized precursors. These methods exploit open-shell pathways facilitated by radical initiators or photoredox catalysis. Zinc bis(trifluoromethanesulfonate) [(CF₃SO₂)₂Zn] serves as a practical trifluoromethyl radical (•CF₃) source when activated by tert-butyl hydroperoxide (t-BuOOH). Optimized conditions (DMSO/10% acetic acid, 0°C to room temperature) achieve 35–40% yields for 8-(trifluoromethyl)guanosine, with higher selectivity observed for guanosine derivatives compared to adenosine analogues [1] [3]. Alternatively, photoredox catalysis enables decarboxylation of trifluoroacetic anhydride (TFAA) using pyridine N-oxide as a redox auxiliary. Ru(bpy)₃Cl₂ photocatalysis (-1.10 V vs. SCE reduction potential) generates •CF₃ radicals under ambient conditions, facilitating trifluoromethylation of heterocycles without stringent anhydrous requirements [4].
Table 1: Radical Trifluoromethylation Conditions for Guanosine Derivatives
Substrate | CF₃ Source | Activator/Catalyst | Solvent System | Yield (%) |
---|---|---|---|---|
Guanosine | (CF₃SO₂)₂Zn | t-BuOOH | DMSO/10% AcOH | 40 |
Guanosine 5′-monophosphate | (CF₃SO₂)₂Zn | t-BuOOH | DMSO/10% AcOH | 35 |
Guanosine 5′-triphosphate | (CF₃SO₂)₂Zn | t-BuOOH | DMSO/10% AcOH | 15 |
Heteroarenes | TFAA | Ru(bpy)₃Cl₂ / pyridine N-oxide | CH₃CN | 45–70 |
Key limitations include moderate yields due to incomplete substrate conversion and competing protonation or β-elimination side reactions. Nucleoside stability is enhanced by acidic buffers (e.g., 10% acetic acid), which suppress base-catalyzed degradation [3] [4].
Palladium and nickel catalysts enable the incorporation of 8-(trifluoromethyl)guanine into complex architectures via carbon–carbon bond formation. Suzuki–Miyaura couplings leverage the compatibility of boronic acids with N-protected 8-(trifluoromethyl)guanine halides. Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyzes arylations in toluene/water mixtures (60–75°C), achieving 50–85% yields for biaryl products. Critical to success is the protection of exocyclic amines (e.g., dimethylformamidyl groups) to prevent catalyst poisoning [3] [7]. Sonogashira reactions with terminal alkynes require copper(I) iodide co-catalysis in diisopropylamine/tetrahydrofuran, yielding alkynyl-trifluoromethylguanine conjugates (60–78% yields) [7].
Table 2: Metal-Catalyzed Coupling Reactions of Halogenated 8-(Trifluoromethyl)guanine
Reaction Type | Catalyst System | Key Conditions | Products | Yield Range (%) |
---|---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 75°C | Aryl-guanine derivatives | 50–85 |
Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | iPr₂NH/THF, 60°C | Alkynyl-guanine conjugates | 60–78 |
Buchwald–Hartwig | Pd₂(dba)₃, XPhos | Toluene, 100°C | Aminated derivatives | 45–65 |
Challenges include the instability of C8-halogenated guanine precursors and competitive hydrodehalogenation. Nickel-catalyzed methods (e.g., NiCl₂(dme)/bipyridine) offer cost advantages but exhibit lower efficiency for electron-rich substrates [3].
Site-specific integration of 8-(trifluoromethyl)-2′-deoxyguanosine (FdG) into oligonucleotides employs phosphoramidite chemistry on controlled-pore glass supports. The trifluoromethylguanine phosphoramidite 3 (see Synthetic Scheme) is synthesized through:
Table 3: Solid-Phase Synthesis Parameters for FdG Incorporation
Parameter | TBDMS Strategy | ACE Strategy | Fpmp Strategy |
---|---|---|---|
2′-Protecting Group | tert-butyldimethylsilyl | bis(2-acetoxyethoxy)methyl | 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl |
Coupling Activator | 5-ethylthiotetrazole | 5-benzylthiotetrazole | DCI |
Deprotection Reagent | TEA·3HF | AcOH buffer (pH 3.8) | AcOH |
Coupling Efficiency | 97.5% | 99.0% | 98.2% |
FdG-modified oligonucleotides exhibit Z-DNA stabilization under physiological conditions, enabling biological studies. ¹⁹F NMR spectra confirm Z-conformation through characteristic upfield shifts (-63.5 ppm) [1].
Trifluoromethyl groups serve as linchpins for late-stage diversification of pre-assembled oligonucleotides. Nucleophilic displacement converts 8-(trifluoromethyl)guanine to fluorescent derivatives via SNAr chemistry. Treatment with o-phenylenediamines generates 5-(benzimidazol-2-yl)guanine analogues, with 5-methylbenzimidazole variants exhibiting maximal fluorescence quantum yield (ΦF = 0.38) [5]. Carboxylate-functionalized probes form amide bonds with amine-labeled partners using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in water/methanol (pH 7.0, 25°C). This reagent avoids DNA degradation by eliminating N-hydroxysuccinimide ester byproducts [7].
Key Transformation Pathways:1. Heterocycle Synthesis:- Benzothiazoles: o-aminothiophenols + FdG → benzothiazol-2-ylguanine (λem = 450 nm)2. Cross-Coupling:- Suzuki–Miyaura: Pd-mediated coupling of boronic acids to 8-(bromotrifluoromethyl)guanine3. Bioconjugation:- DMT-MM-activated peptide coupling: 95% conjugation efficiency in 2 hours [5] [7]
These strategies enable the modular construction of fluorogenic DNA probes, protein interaction tracers, and supramolecular assemblies without compromising oligonucleotide integrity.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8